molecular formula C6H10O3 B1678408 D-(-)-Pantolactone CAS No. 599-04-2

D-(-)-Pantolactone

Cat. No.: B1678408
CAS No.: 599-04-2
M. Wt: 130.14 g/mol
InChI Key: SERHXTVXHNVDKA-BYPYZUCNSA-N
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Mechanism of Action

Target of Action

Pantolactone’s primary target is the enzyme D-lactonase . This enzyme plays a crucial role in the biocatalytic kinetic resolution of D,L-pantoyl lactone, an efficient route to synthesize D-pantolactone .

Mode of Action

Pantolactone interacts with its target, D-lactonase, through a process of biocatalytic kinetic resolution . The recombinant D-lactonase TSDL, expressed in an Escherichia coli host, exhibits high hydrolysis activity and enantioselectivity toward D-pantolactone .

Biochemical Pathways

The biochemical pathway affected by Pantolactone involves the synthesis of D-pantothenic acid and its derivatives . D-Pantolactone is a key chiral intermediate in this synthesis . In the enzymatic resolution process, chiral D-pantotic acid (D-PA) hydrolyzed from D-PL is separated and chemically lactonized to generate chiral D-PL .

Pharmacokinetics

The pharmacokinetics of Pantolactone primarily involve its transformation through enzymatic processes. The reaction conditions of the recombinant TSDL-catalyzed kinetic resolution of D,L-pantolactone have been systematically investigated by whole cell biocatalysis . .

Result of Action

The result of Pantolactone’s action is the production of D-pantoic acid , a key ingredient in pharmaceuticals and useful additives for animal feed . This is achieved through a preparative-scale reaction under optimized reaction conditions .

Action Environment

The action of Pantolactone can be influenced by various environmental factors. For instance, the reaction conditions of the recombinant TSDL-catalyzed kinetic resolution of D,L-pantolactone was systematically investigated by whole cell biocatalysis . .

Biochemical Analysis

Biochemical Properties

Pantolactone plays a crucial role in biochemical reactions, particularly in the synthesis of D-pantothenic acid. It interacts with various enzymes, including lactonases and dehydrogenases. For instance, D-lactonase catalyzes the hydrolysis of D-pantolactone to D-pantoic acid, a precursor for D-pantothenic acid . Additionally, L-pantolactone dehydrogenase converts L-pantolactone to ketopantolactone, which can then be reduced to D-pantolactone by conjugated polyketone reductase .

Cellular Effects

Pantolactone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of D-pantothenic acid, which is essential for the production of coenzyme A, a critical molecule in cellular metabolism . The presence of pantolactone can modulate the expression of genes involved in metabolic pathways, thereby influencing cellular functions and energy production .

Molecular Mechanism

At the molecular level, pantolactone exerts its effects through specific binding interactions with enzymes. For example, D-lactonase binds to D-pantolactone and catalyzes its hydrolysis to D-pantoic acid . Similarly, L-pantolactone dehydrogenase binds to L-pantolactone and converts it to ketopantolactone, which is then reduced to D-pantolactone by conjugated polyketone reductase . These interactions are crucial for the synthesis of D-pantothenic acid and its derivatives.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pantolactone can change over time due to its stability and degradation. Studies have shown that pantolactone is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its efficacy in biochemical reactions . Long-term studies have indicated that pantolactone can have sustained effects on cellular functions, particularly in the synthesis of D-pantothenic acid .

Dosage Effects in Animal Models

The effects of pantolactone vary with different dosages in animal models. At low doses, pantolactone has been shown to enhance the synthesis of D-pantothenic acid without causing adverse effects . At high doses, pantolactone can exhibit toxic effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of pantolactone.

Metabolic Pathways

Pantolactone is involved in several metabolic pathways, primarily in the synthesis of D-pantothenic acid. It interacts with enzymes such as lactonases and dehydrogenases, which catalyze its conversion to D-pantoic acid and ketopantolactone . These metabolic pathways are essential for the production of coenzyme A, a critical molecule in cellular metabolism.

Transport and Distribution

Within cells and tissues, pantolactone is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of pantolactone to various cellular compartments where it can participate in biochemical reactions . The distribution of pantolactone within cells can affect its localization and accumulation, influencing its activity and function.

Subcellular Localization

Pantolactone is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These modifications ensure that pantolactone is directed to the appropriate cellular compartments where it can exert its biochemical effects.

Chemical Reactions Analysis

Properties

IUPAC Name

(3R)-3-hydroxy-4,4-dimethyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERHXTVXHNVDKA-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COC(=O)[C@@H]1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90881249
Record name D-Pantolactone
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599-04-2
Record name D-Pantolactone
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Record name Pantolactone
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Record name 2(3H)-Furanone, dihydro-3-hydroxy-4,4-dimethyl-, (3R)-
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Record name D-Pantolactone
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Record name α-hydroxy-β,β-dimethyl-γ-butyrolactone
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Record name Pantolactone
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Synthesis routes and methods I

Procedure details

The same apparatus and process was used as in Example 1 except as follows: The starting product comprised 5.45 l/hr. of formalin (30%), 5.35 l/hr. of isobutyraldehyde, 2.35 l/hr. of methanol, 9.25 l/hr. of NaCN solution and 12 l/hr. of sulfuric acid (46%). The latter was used in the hydrolysis step. The residence time in the circulation reactor was 20 min. The temperature in the same reactor was 5° C. The time for the aftertreatment reaction was 40 min. The temperature in the tubular reactor was 150° C. and the residence time therein was 6 min. There were obtained 7 kg pantolactone of 90% purity. The yield was 76%.
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76%

Synthesis routes and methods II

Procedure details

2-Oxo-3,3-dimethyl-γ-butyrolactone (18) was hydrogenated according to General Procedure B in THF at 20.7 barg (300 psig) hydrogen at ambient temperature using bis(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate (2.3 mg; 5 μmol; 0.01 equiv) and ligand (S,R)-2g (3.7 mg; 6 μmol; 0.012 equiv) for 6 hours to afford 99.6% conversion to 2-hydroxy-3,3-dimethyl-γ-butyrolactone (19) with 97.2% ee as determined by chiral GC analysis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Pantolactone has the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol. []

A: Both D-pantolactone and L-pantolactone exhibit a stable plastic crystal phase between 62.0 and 91.6°C. Interestingly, DL-pantolactone exists in this plastic crystal phase at room temperature. This unusual behavior was determined through thermal analysis and spectroscopic studies. []

A: Infrared and 1H-NMR spectroscopy studies reveal that pantolactone forms cyclic dimers in nonpolar solvents like carbon tetrachloride, primarily driven by hydrogen bonding. The association constant for homochiral dimerization (e.g., R-R or S-S) is half that of heterochiral dimerization (R-S), indicating no significant preference for pairing between enantiomers. []

A: Besides traditional methods like chiral gas chromatography, a novel approach using molecular rotational resonance spectroscopy has been developed. This method distinguishes pantolactone enantiomers through complexation with a chiral tag molecule, creating diastereomeric complexes with distinct spectral signatures. []

A: Currently, biological fermentation and chemical synthesis are the dominant methods for producing enantioenriched pantolactone. []

A: The conventional method involves a resolution process of the racemic mixture. This process often employs enzymatic resolution using D-pantolactone hydrolase, which selectively hydrolyzes D-pantolactone, enabling separation from the L-enantiomer. [, ]

ANone: Several alternative methods are being explored, including:

  • Asymmetric hydrogenation of ketopantolactone: This approach utilizes chiral catalysts, often transition metal complexes, to selectively reduce ketopantolactone to D-pantolactone. [, ]
  • Asymmetric aldol reaction: This method uses chiral catalysts, including transition metal complexes and organocatalysts, to facilitate the aldol reaction between glyoxylate and isobutyraldehyde, yielding D-pantolactone. [, ]
  • Biocatalytic kinetic resolution: This method employs enzymes like D-lactonase to selectively hydrolyze D-pantolactone from the racemic mixture. [, ]
  • Chemoenzymatic synthesis: This combines an organocatalytic asymmetric aldol reaction with an enzymatic biotransformation, usually involving an alcohol dehydrogenase, to synthesize D-pantolactone. []

A: Ionic liquids, specifically polyether alkyl guanidine salt ionic liquids, can act as a medium for the asymmetric hydrogenation of ketopantolactone. These liquids can immobilize the chiral catalyst, simplifying its separation and recycling, and enabling multiple reaction cycles without significant loss in conversion rate or stereoselectivity. []

A: D-lactonase exhibits high stereoselectivity towards D-pantolactone, catalyzing its hydrolysis to D-pantoic acid. This enzyme is employed in biocatalytic kinetic resolution processes to separate D-pantolactone from the racemic mixture. [, ]

A: Engineered Escherichia coli strains expressing recombinant enzymes like conjugated polyketone reductase (CduCPR) and glucose dehydrogenase (BsuGDH) have shown promise in D-pantolactone production. CduCPR catalyzes the reduction of ketopantolactone to D-pantolactone, while BsuGDH enables coenzyme NADPH regeneration, creating a self-sufficient biocatalytic system. []

A: Implementing a fed-batch biphasic reaction system can significantly improve D-pantolactone production. A biphasic system containing dichloromethane minimizes spontaneous hydrolysis of the substrate ketopantolactone, while the fed-batch approach allows for continuous substrate addition, enhancing overall yield. []

A: Directed evolution techniques, such as error-prone PCR and DNA shuffling, have been successfully applied to enhance the catalytic activity and stability of D-lactonohydrolase, particularly under low pH conditions, making it more suitable for large-scale D-pantothenic acid production. []

ANone: D-Pantolactone serves as a crucial chiral intermediate in the synthesis of:

  • D-pantothenic acid (vitamin B5): This essential nutrient plays a vital role in various metabolic processes and is widely used in the pharmaceutical and food industries. [, ]
  • D-panthenol: This provitamin of pantothenic acid finds applications in cosmetics and pharmaceuticals due to its moisturizing and wound-healing properties. []

A: The diastereoselective reactions of pantolactone derivatives, particularly α-substituted γ-lactols, with organometallic reagents like 2-lithio-1,3-dithiane, offer valuable insights for controlling stereochemistry in organic synthesis. These findings can be applied to develop new strategies for synthesizing complex molecules with defined stereocenters. []

ANone: Ongoing research on pantolactone focuses on:

  • Exploring the use of pantolactone and its analogs as potential quorum sensing inhibitors to combat bacterial infections in plants and humans. []

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